![molecular formula C12H9ClO3S B8582383 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid](/img/structure/B8582383.png)
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is an organic compound that features a thienyl group and a chlorophenyl group attached to a glycolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienyl alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienyl alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromophenyl)thien-2-ylglycolic acid
- 5-(4-Methylphenyl)thien-2-ylglycolic acid
- 5-(4-Fluorophenyl)thien-2-ylglycolic acid
Uniqueness
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H9ClO3S |
|---|---|
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(14)12(15)16/h1-6,11,14H,(H,15,16) |
Clé InChI |
NJAGPMMIHLEZDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(S2)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
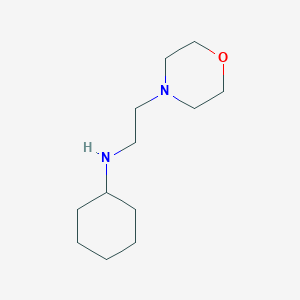
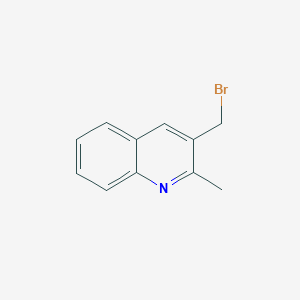

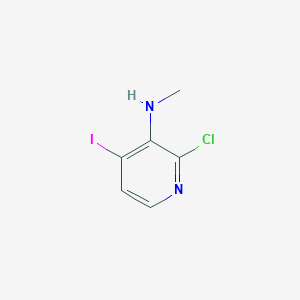
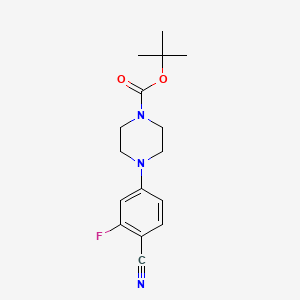
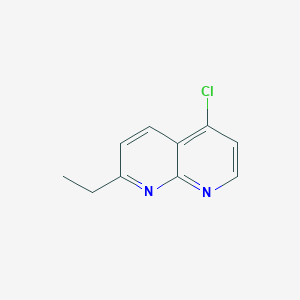
![1-{2-[(Butan-2-yl)amino]ethyl}-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B8582350.png)
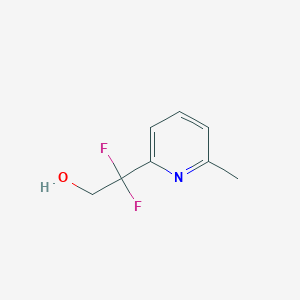
![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
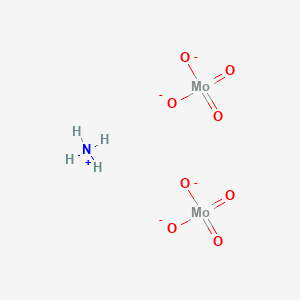
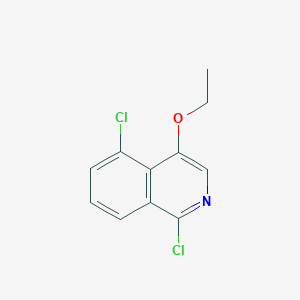
![2-Chloro-1-[3-(ethyldisulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B8582391.png)

